molecular formula C9H14N2O B563311 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride CAS No. 1246819-92-0

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride

Cat. No.: B563311
CAS No.: 1246819-92-0
M. Wt: 171.255
InChI Key: CHECSLQUJPKGOB-ZBJDZAJPSA-N
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Description

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a deuterated form of 2-[(Ethylamino)methyl]-4-aminophenol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves several steps. One common method includes the reaction of 4-nitrophenol with ethylamine to form 4-ethylaminophenol. This intermediate is then subjected to a reduction reaction to yield 2-[(Ethylamino)methyl]-4-aminophenol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s deuterated form enhances its stability and allows for detailed studies of metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Ethylamino)methyl]-4-aminophenol
  • 4-Amino-2-[(ethylamino)methyl]phenol
  • 2-[(Methylamino)methyl]-4-aminophenol

Uniqueness

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in metabolic research and reaction mechanisms. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .

Properties

CAS No.

1246819-92-0

Molecular Formula

C9H14N2O

Molecular Weight

171.255

IUPAC Name

4-amino-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol

InChI

InChI=1S/C9H14N2O/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6,10H2,1H3/i1D3,2D2

InChI Key

CHECSLQUJPKGOB-ZBJDZAJPSA-N

SMILES

CCNCC1=C(C=CC(=C1)N)O

Synonyms

4-Amino-2-[(ethylamino)methyl]phenol-d5 Dihydrochloride; 

Origin of Product

United States

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